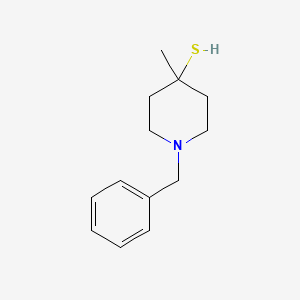

1-Benzyl-4-methylpiperidine-4-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NS |

|---|---|

Molecular Weight |

221.36 g/mol |

IUPAC Name |

1-benzyl-4-methylpiperidine-4-thiol |

InChI |

InChI=1S/C13H19NS/c1-13(15)7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3 |

InChI Key |

FLXZCSOHVGWWJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)CC2=CC=CC=C2)S |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1-Benzyl-4-methylpiperidine-4-thiol

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a tertiary thiol at the 4-position, specifically in the form of 1-Benzyl-4-methylpiperidine-4-thiol, creates a molecule of significant interest for drug discovery and development. This guide provides an in-depth, scientifically-grounded protocol for the synthesis of this target compound. We will explore a robust, multi-step pathway commencing from the commercially available 1-Benzyl-4-piperidone. The synthesis involves a Grignard reaction to construct the C4-quaternary center, followed by a strategic conversion of the resultant tertiary alcohol to the desired thiol via a thioacetate intermediate. This document details the underlying chemical principles, step-by-step experimental procedures, characterization data, and critical safety considerations, designed for researchers and professionals in the field of chemical synthesis and drug development.

Introduction to the Piperidine Scaffold and Thiol Functionality

The piperidine ring is a privileged structure in drug design, present in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] Its saturated, flexible nature allows for precise three-dimensional orientation of substituents to optimize interactions with biological targets. The target molecule, 1-Benzyl-4-methylpiperidine-4-thiol, combines this valuable scaffold with two key features: a protective N-benzyl group and a C4-quaternary center bearing both a methyl group and a reactive thiol.

Thiols and their derivatives are crucial functional groups in biochemistry and pharmacology. The thiol group can act as a potent nucleophile, a chelating agent for metal ions, and can undergo redox reactions, often playing a key role in the mechanism of action of various drugs and probes. However, the synthesis of tertiary thiols can be challenging due to the steric hindrance around the quaternary carbon and the propensity for side reactions.[3] This guide presents a reliable method to overcome these challenges.

Retrosynthetic Analysis & Strategic Pathway

A logical retrosynthetic analysis of the target molecule suggests a pathway that builds complexity in a stepwise manner from a simple, commercially available precursor. The primary disconnections are at the Carbon-Sulfur and Carbon-Carbon bonds at the C4 position.

Our forward-synthesis strategy is therefore designed as a three-step sequence:

-

C-C Bond Formation: Introduction of the methyl group at the C4 position of 1-Benzyl-4-piperidone via a Grignard reaction. This efficiently creates the tertiary alcohol precursor.

-

Hydroxyl to Thioacetate Conversion: Activation of the sterically hindered tertiary alcohol and subsequent nucleophilic substitution with a thioacetate anion. This two-step, one-pot sequence is often more efficient and higher-yielding than direct thiolation.

-

Deprotection: Hydrolysis of the thioacetate ester to unveil the final tertiary thiol.

This pathway is advantageous as it utilizes common and well-understood reactions, starts from an inexpensive precursor, and circumvents the difficulties of directly introducing a thiol group onto a sterically hindered carbon.[3][4]

Diagram 1: Retrosynthetic Analysis

A high-level overview of the disconnection approach for the target molecule.

Recommended Synthetic Pathway & Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 1-Benzyl-4-methylpiperidine-4-thiol.

Step 1: Synthesis of 1-Benzyl-4-methylpiperidin-4-ol

This step employs a Grignard reaction, a classic and highly effective method for forming carbon-carbon bonds. Methylmagnesium bromide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 1-Benzyl-4-piperidone.

Reaction Scheme: 1-Benzyl-4-piperidone + CH₃MgBr → 1-Benzyl-4-methylpiperidin-4-ol

Protocol:

-

Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 3M solution of methylmagnesium bromide in diethyl ether (132 mL, 396 mmol).[5]

-

Cooling: Cool the solution to -15 °C using a dry ice/acetone bath.

-

Addition of Ketone: Dissolve 1-Benzyl-4-piperidone (30 g, 158 mmol) in anhydrous tetrahydrofuran (THF, 300 mL).[6] Add this solution dropwise to the Grignard reagent via the dropping funnel, maintaining the internal temperature below -10 °C. The dropwise addition is crucial to control the exothermic nature of the reaction.

-

Reaction: Stir the mixture for 2 hours at -15 °C, then allow it to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (200 mL) while cooling the flask in an ice bath.

-

Work-up: Remove the THF under reduced pressure. Dilute the remaining residue with ethyl acetate (2 x 500 mL). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (500 mL), water, and brine.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product as a solid.

| Parameter | Value |

| Starting Material | 1-Benzyl-4-piperidone |

| Reagent | Methylmagnesium Bromide |

| Solvent | THF / Diethyl Ether |

| Typical Yield | 80-90% |

| Product Form | Off-white to pale yellow solid |

Table 1: Summary for the Synthesis of 1-Benzyl-4-methylpiperidin-4-ol

Step 2: Synthesis of 1-Benzyl-4-methylpiperidin-4-yl thioacetate

Direct conversion of a tertiary alcohol to a thiol is often low-yielding. A more reliable method involves converting the alcohol to a thioester, which can then be easily hydrolyzed.[7] Here, we use thioacetic acid in the presence of an acid catalyst.[8]

Reaction Scheme: 1-Benzyl-4-methylpiperidin-4-ol + CH₃COSH → 1-Benzyl-4-methylpiperidin-4-yl thioacetate

Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 1-Benzyl-4-methylpiperidin-4-ol (10 g, 48.7 mmol) in thioacetic acid (50 mL). Caution: Thioacetic acid has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath and slowly add tetrafluoroboric acid (HBF₄, ~0.5 mL) as a catalyst.[8]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of ice water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude thioacetate. The product can be purified by column chromatography if necessary.

Step 3: Hydrolysis to 1-Benzyl-4-methylpiperidine-4-thiol

The final step is the deprotection of the thioacetate group to yield the target thiol. This is typically achieved via base-promoted hydrolysis.[9]

Reaction Scheme: 1-Benzyl-4-methylpiperidin-4-yl thioacetate + NaOH → 1-Benzyl-4-methylpiperidine-4-thiol

Protocol:

-

Reaction Setup: Dissolve the crude 1-Benzyl-4-methylpiperidin-4-yl thioacetate (from the previous step) in ethanol (100 mL) in a 250 mL round-bottom flask.

-

Base Addition: Add a 0.5M aqueous solution of sodium hydroxide (40 mL).

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) for 2 hours.[9]

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3 x 75 mL).

-

Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude thiol can be purified by column chromatography on silica gel to afford the final product.

Diagram 2: Overall Synthetic Workflow

A step-by-step visualization of the complete synthesis process.

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]

- 5. 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]

- 6. 1-苄基-4-哌啶酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Thioester - Wikipedia [en.wikipedia.org]

- 8. New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. memphis.edu [memphis.edu]

physicochemical properties of 1-Benzyl-4-methylpiperidine-4-thiol

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-4-methylpiperidine-4-thiol

Introduction

In the landscape of modern drug discovery, piperidine derivatives are a cornerstone, forming the structural core of numerous therapeutic agents due to their favorable pharmacokinetic properties and versatile synthetic handles.[1] This guide focuses on a specific, yet under-characterized member of this family: 1-Benzyl-4-methylpiperidine-4-thiol. This molecule incorporates a tertiary amine, a common feature in CNS-active compounds, a lipophilic benzyl group that can influence receptor binding, and a thiol group, which is a key functional group in various bioactive molecules and can act as a metabolic handle or a covalent binder.[2]

This document is intended for researchers, scientists, and drug development professionals who are either working with this specific molecule or are interested in the general workflow for characterizing novel chemical entities.

Molecular Structure

The foundational step in understanding any chemical entity is to visualize its structure.

Caption: Chemical structure of 1-Benzyl-4-methylpiperidine-4-thiol.

Synthesis Pathway

A logical and efficient synthesis is paramount to obtaining the target compound for characterization. A plausible two-step synthesis starts from the commercially available 1-Benzyl-4-piperidone.

Caption: Proposed synthetic workflow for 1-Benzyl-4-methylpiperidine-4-thiol.

Step-by-Step Synthesis Protocol:

Step 1: Synthesis of 1-Benzyl-4-methylpiperidin-4-ol [3]

-

To a stirred solution of 3M methylmagnesium bromide in ether, cooled to -15°C in a dry ice-acetone bath, add a solution of 1-benzylpiperidin-4-one in anhydrous tetrahydrofuran dropwise.

-

Maintain the temperature at -15°C and stir the mixture for 2 hours.

-

Allow the temperature to rise to room temperature and continue stirring overnight.

-

Quench the reaction with a saturated ammonium chloride solution.

-

Remove the tetrahydrofuran by evaporation.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over sodium sulfate and concentrate under vacuum to yield 1-Benzyl-4-methylpiperidin-4-ol.

Step 2: Synthesis of 1-Benzyl-4-methylpiperidine-4-thiol Rationale for Method Selection: The conversion of a tertiary alcohol to a thiol can be challenging. A common method involves the use of Lawesson's reagent, which is effective for this transformation.[4][5] An alternative is a modified Mitsunobu reaction, though these can be lower yielding for hindered tertiary alcohols.[6][7]

-

Dissolve 1-Benzyl-4-methylpiperidin-4-ol and 0.5 mole equivalent of Lawesson's reagent in toluene.

-

Reflux the solution under an argon atmosphere, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to isolate 1-Benzyl-4-methylpiperidine-4-thiol.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key properties for our target compound and its precursors.

| Property | 1-Benzyl-4-piperidone | 1-Benzyl-4-methylpiperidine | 1-Benzyl-4-methylpiperidine-4-thiol (Predicted) |

| Molecular Formula | C₁₂H₁₅NO[8] | C₁₃H₁₉N[9] | C₁₃H₁₉NS |

| Molecular Weight | 189.25 g/mol [8] | 189.30 g/mol [9] | 221.37 g/mol |

| pKa (Conjugate Acid) | ~7.07 (Predicted)[10] | ~9.0 - 10.0 | ~8.5 - 9.5 (amine), ~10-11 (thiol) |

| logP | 1.2 (Predicted)[8] | 3.2 (Predicted)[9] | ~3.0 - 3.5 |

| Aqueous Solubility | 12 g/L (20 °C)[11] | Poorly soluble | Poorly soluble |

Detailed Analysis of Physicochemical Properties and Experimental Determination

Acid Dissociation Constant (pKa)

Significance: The pKa value dictates the ionization state of a molecule at a given pH. For a compound like 1-Benzyl-4-methylpiperidine-4-thiol with two ionizable centers (the piperidine nitrogen and the thiol group), the pKa values are crucial. The basicity of the piperidine nitrogen (pKa of the conjugate acid is typically in the range of 8-11) will influence its solubility in the acidic environment of the stomach and its ability to interact with acidic residues in target proteins.[1][12] The acidity of the thiol group (pKa typically 10-11) is also important for its reactivity and potential for metal chelation.

Experimental Protocol: Potentiometric Titration

Caption: Workflow for logP determination by the shake-flask method.

Causality Behind Experimental Choices: The shake-flask method is the gold standard for logP determination. Using a pH 7.4 buffer is crucial as it mimics physiological pH and ensures that the measurement reflects the partitioning of the predominantly neutral species of the thiol, while the amine will be partially protonated. HPLC-UV is a common and reliable method for quantifying the analyte in each phase.

Solubility

Significance: Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract. Poor solubility is a major hurdle in drug development. [13]The presence of the large, nonpolar benzyl group suggests that 1-Benzyl-4-methylpiperidine-4-thiol will have limited aqueous solubility. The formation of a salt, for instance with HCl, would likely be employed to improve its solubility for formulation purposes. [2] Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

Caption: Workflow for thermodynamic solubility determination.

Causality Behind Experimental Choices: This method determines the equilibrium solubility, which is the most relevant measure for predicting in vivo dissolution. Adding excess solid ensures that a saturated solution is formed. A long incubation time is necessary to ensure that the system has reached thermodynamic equilibrium. Filtration is critical to separate the dissolved compound from any remaining solid particles before analysis.

Expected Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (around 7.2-7.4 ppm), a singlet for the benzylic methylene protons, signals for the piperidine ring protons, a singlet for the methyl group, and a signal for the thiol proton (which may be broad and its chemical shift dependent on concentration and solvent).

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the benzylic carbon, the carbons of the piperidine ring (with the carbon bearing the thiol and methyl group being a quaternary carbon), and the methyl carbon.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (221.37 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the piperidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic S-H stretching vibration, typically in the region of 2550-2600 cm⁻¹. C-H stretches for the aromatic and aliphatic portions of the molecule will also be present.

Safety and Handling

While specific toxicity data for 1-Benzyl-4-methylpiperidine-4-thiol is unavailable, it should be handled with the standard precautions for a novel laboratory chemical. Based on its structural components (piperidine and thiol), it should be considered as potentially harmful if swallowed, causing skin irritation, and causing serious eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

1-Benzyl-4-methylpiperidine-4-thiol represents an interesting scaffold for medicinal chemistry, combining features that are often sought after in drug candidates. While direct experimental data on its physicochemical properties are sparse, this guide provides a robust framework for its synthesis and characterization. By following the detailed experimental protocols outlined herein, researchers can empirically determine its pKa, logP, and solubility, thereby enabling a thorough evaluation of its potential as a lead compound in drug discovery programs. The predictive data and methodologies presented serve as a valuable starting point for any investigation into this and related novel piperidine derivatives.

References

-

ChemBK. (2024, April 9). 1-Benzyl-4-piperidone - Physico-chemical Properties. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

-

PMC. (n.d.). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Retrieved from [Link]

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-4-piperidone. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-4-methylpiperidine. Retrieved from [Link]

-

Semantic Scholar. (1993). Direct conversion of alcohols into thiols. Retrieved from [Link]

-

Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

-

Srini Chem. (2025, August 18). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Retrieved from [Link]

-

ResearchGate. (n.d.). Direct Conversion of Alcohols into Thiols. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound Piperidine (FDB012644). Retrieved from [Link]

-

Beilstein Journals. (2011, May 10). Asymmetric synthesis of tertiary thiols and thioethers. Retrieved from [Link]

-

Royal Society of Chemistry. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Retrieved from [Link]

-

Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Conversion of Alcohols, Thiols, Carboxylic Acids, Trimethylsilyl Ethers, and Carboxylates to Thiocyanates with Triphenylphosphine/Diethylazodicarboxylate/NH4SCN. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate. Retrieved from [Link]

-

UniCA IRIS. (n.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. Retrieved from [Link]

-

PubMed. (2007, April 12). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Retrieved from [Link]

- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]

-

Merck Index. (n.d.). Piperidine. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. srinichem.com [srinichem.com]

- 3. 1-BENZYL-4-METHYLPIPERIDIN-4-OL synthesis - chemicalbook [chemicalbook.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]

- 7. Conversion of Alcohols, Thiols, Carboxylic Acids, Trimethylsilyl Ethers, and Carboxylates to Thiocyanates with Triphenylphosphine/Diethylazodicarboxylate/NH4SCN [organic-chemistry.org]

- 8. 1-Benzyl-4-piperidone | C12H15NO | CID 19220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Benzyl-4-methylpiperidine | C13H19N | CID 3966943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-Benzyl-4-methylpiperidine-4-thiol

A Hypothetical Research Framework for Drug Discovery Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with diverse pharmacological activities.[1][2] Specifically, the 1-benzylpiperidine moiety has been identified as a privileged structure in the development of central nervous system (CNS) active compounds.[3] This guide focuses on a novel derivative, 1-Benzyl-4-methylpiperidine-4-thiol, a compound whose mechanism of action remains uncharacterized. Given the therapeutic potential of this chemical class, elucidating its molecular mechanism is of paramount importance for future drug development. This document presents a comprehensive, in-depth technical guide structured as a hypothetical research program. It is designed for researchers, scientists, and drug development professionals, providing a strategic and logical workflow to systematically investigate and define the mechanism of action of this novel chemical entity. The proposed framework integrates computational modeling, in vitro screening, target validation, and cellular assays to build a robust understanding of the compound's pharmacological profile.

Introduction: The Scientific Imperative

The 1-benzylpiperidine structure is a recurring motif in compounds targeting a range of biological entities, including acetylcholinesterase (AChE), sigma receptors (σR), and monoamine oxidase (MAO).[4][5][6][7] The introduction of a thiol (-SH) group at the 4-position of the piperidine ring introduces a reactive and versatile functional group with the potential for unique molecular interactions.[8][9] Thiols are known to participate in redox reactions, form disulfide bonds with cysteine residues in proteins, and act as ligands for metal ions in metalloenzymes.[8][10]

Currently, a significant knowledge gap exists regarding the specific biological targets and mechanism of action of 1-Benzyl-4-methylpiperidine-4-thiol. This guide, therefore, serves as a strategic roadmap to systematically de-orphanize this compound.

Structural Analysis and Target Hypothesis Generation

A logical first step in elucidating the mechanism of action is to dissect the molecule's structure to form educated hypotheses about its potential biological targets.

-

The 1-Benzylpiperidine Scaffold: This lipophilic group is known to contribute to blood-brain barrier penetration and can engage in hydrophobic and cation-π interactions within receptor binding pockets.[11] Its presence suggests a potential for activity within the CNS.[3]

-

The 4-Methylpiperidine Core: The piperidine ring provides a three-dimensional structure that can be crucial for specific receptor binding. The methyl group can influence stereochemistry and binding affinity.

-

The 4-Thiol Group: This is the most chemically reactive part of the molecule. Its nucleophilic nature suggests several potential mechanisms:

-

Covalent Modification: Formation of a disulfide bond with a cysteine residue in a protein's active or allosteric site.[10]

-

Metalloenzyme Inhibition: The thiol group can chelate metal ions (e.g., Zn²⁺, Fe²⁺) essential for the catalytic activity of certain enzymes.[10]

-

Hydrogen Bonding and Polar Interactions: The thiol group can act as a hydrogen bond donor or acceptor.[12]

-

Antioxidant Activity: Thiols can participate in redox cycling and may have antioxidant properties.[9]

-

Based on this analysis, a preliminary list of potential target classes can be generated:

| Potential Target Class | Rationale | Key Examples |

| G-Protein Coupled Receptors (GPCRs) | The piperidine scaffold is common in GPCR ligands. | Dopamine Receptors, Serotonin Receptors, Opioid Receptors, Muscarinic Acetylcholine Receptors |

| Enzymes | The thiol group suggests potential for covalent or metal-coordinating inhibition. | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs) |

| Ion Channels | Benzylpiperidine derivatives have been shown to modulate ion channel activity. | Voltage-gated sodium channels, Potassium channels |

| Transporters | The structure shares similarities with ligands for monoamine transporters. | Dopamine Transporter (DAT), Serotonin Transporter (SERT), Norepinephrine Transporter (NET) |

| Sigma Receptors | A well-established target for 1-benzylpiperidine derivatives.[6][13] | σ1 and σ2 receptors |

A Phased Experimental Approach to Mechanism of Action Elucidation

A structured, multi-phased approach is proposed to systematically investigate the mechanism of action of 1-Benzyl-4-methylpiperidine-4-thiol.

Phase 1: In Silico and Broad Spectrum In Vitro Profiling

The initial phase focuses on computational predictions and broad screening to narrow the field of potential targets.

-

Objective: To generate a prioritized list of potential biological targets using computational methods.

-

Methodology:

-

Utilize ligand-based similarity search tools such as ChemMapper and SwissTargetPrediction.[14] These web servers compare the 2D and 3D structure of the query molecule against databases of known ligands with annotated biological activities.

-

Perform molecular docking studies against the crystal structures of high-priority potential targets identified in the similarity searches.[15] This will provide insights into potential binding modes and affinities.

-

-

Expected Outcome: A ranked list of potential protein targets based on similarity scores and predicted binding energies.

-

Objective: To experimentally screen the compound against a large panel of receptors and enzymes to identify initial hits.

-

Methodology:

-

Engage a contract research organization (CRO) to perform a broad radioligand binding assay panel (e.g., a panel of 40-60 common GPCRs, ion channels, and transporters).

-

Simultaneously, screen the compound against a panel of key enzymes, particularly those with known cysteine residues in their active sites or those that are metalloenzymes.

-

-

Expected Outcome: Identification of specific receptors or enzymes with which the compound interacts at a defined concentration (e.g., >50% inhibition at 10 µM).

Phase 2: Target Validation and Mechanistic Deep Dive

This phase focuses on confirming the initial hits from Phase 1 and elucidating the molecular details of the interaction.

Caption: A logical workflow for validating an initial screening hit.

-

Protocol 2.1: Dose-Response and Potency Determination

-

Prepare serial dilutions of 1-Benzyl-4-methylpiperidine-4-thiol.

-

Perform the relevant binding or functional assay for the identified hit.

-

Measure the response at each concentration.

-

Plot the data and fit to a four-parameter logistic equation to determine the IC50 (for inhibition) or EC50 (for activation).

-

-

Protocol 2.2: Assessing Covalent Modification

-

Objective: To determine if the thiol group forms a disulfide bond with the target protein.

-

Methodology (Mass Spectrometry): a. Incubate the purified target protein with and without the compound. b. Analyze the protein samples using mass spectrometry to detect a mass shift corresponding to the adduction of the compound.[10] c. Perform peptide mapping to identify the specific cysteine residue that has been modified.

-

Methodology (Assay under Reducing Conditions): a. Run the primary activity assay in the presence and absence of a reducing agent like dithiothreitol (DTT). b. A significant loss of potency in the presence of DTT suggests a mechanism involving disulfide bond formation.[10]

-

Phase 3: Cellular and In Vivo Proof of Concept

The final phase aims to understand the compound's effects in a more physiologically relevant context.

-

Objective: To confirm that the compound engages its target in a cellular environment and to understand the downstream consequences.

-

Methodology:

-

Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells by measuring the change in thermal stability of the target protein upon ligand binding.

-

Pathway Analysis: If the target is part of a known signaling pathway, use techniques like Western blotting or reporter gene assays to measure the modulation of downstream markers.[16]

-

Caption: A streamlined workflow for confirming the cellular mechanism of action.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and systematic research program for elucidating the mechanism of action of the novel compound, 1-Benzyl-4-methylpiperidine-4-thiol. By leveraging a phased approach that begins with broad, hypothesis-generating studies and progresses to focused, mechanism-defining experiments, researchers can efficiently and robustly characterize the pharmacological profile of this promising molecule. The successful execution of this plan will not only de-orphanize this specific compound but also provide valuable structure-activity relationship insights that will guide the future design of novel therapeutics based on the benzylpiperidine scaffold. The principles of Design of Experiments (DoE) can be applied throughout this process to optimize experimental conditions and maximize the information gained from each study.[17][18]

References

-

Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 33(7), 1880-1887. Available at: [Link]

-

Srini Chem. (2025). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. Srini Chem Blog. Available at: [Link]

-

Yamanishi, Y., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 34(10), 2919-2927. Available at: [Link]

-

Behl, T., et al. (2021). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. Critical Reviews in Food Science and Nutrition, 61(16), 2733-2751. Available at: [Link]

-

SPT Labtech. (n.d.). Design of Experiments (DoE). SPT Labtech. Available at: [Link]

-

Infinix Bio. (2026). Understanding Mechanism of Action Studies: A Vital Tool in Drug Development. Infinix Bio Blog. Available at: [Link]

-

Berardi, F., et al. (2004). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 47(11), 2308-2317. Available at: [Link]

-

Jabeen, I., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37863-37885. Available at: [Link]

-

Kovalenko, S. M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6598. Available at: [Link]

-

López-Pérez, B., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(15), 1234. Available at: [Link]

-

International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). Available at: [Link]

-

Mabion. (n.d.). Enhancing Biotech Research Through Design of Experiments. Mabion. Available at: [Link]

-

ChemRxiv. (2023). The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates. ChemRxiv. Available at: [Link]

-

Hryhoriv, O. I., et al. (2021). Synthesis and docking studies of new 1-benzyl-4-(4-(R)-5. Journal of Organic and Pharmaceutical Chemistry, 19(3), 75. Available at: [Link]

-

Wikipedia. (n.d.). Thiol. Wikipedia. Available at: [Link]

-

BioPharma Services Inc. (2024). How Proof of Mechanism Studies Can Advance Clinical Drug Development. BioPharma Services Inc.. Available at: [Link]

-

Wermuth, C. G. (2008). The Role of Functional Groups in Drug–Receptor Interactions. The Practice of Medicinal Chemistry (Third Edition), 359-385. Available at: [Link]

-

ResearchGate. (2014). What is your opinion on thiol groups in drug molecules?. ResearchGate. Available at: [Link]

-

Taylor & Francis. (n.d.). Thiol group – Knowledge and References. Taylor & Francis. Available at: [Link]

-

ResearchGate. (2023). Pharmacological properties of natural piperidine derivatives. ResearchGate. Available at: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2023). Novel Drug Design. IJARSCT, 3(1). Available at: [Link]

-

Al-Burahi, M. A., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. Journal of Molecular Structure, 1231, 129953. Available at: [Link]

-

Giner, R. M., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 26(16), 4999. Available at: [Link]

-

Al-Kury, L. T., et al. (2024). Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis. International Journal of Molecular Sciences, 25(2), 868. Available at: [Link]

-

Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. srinichem.com [srinichem.com]

- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Thiol - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. wpage.unina.it [wpage.unina.it]

- 13. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis | MDPI [mdpi.com]

- 15. ijarsct.co.in [ijarsct.co.in]

- 16. infinixbio.com [infinixbio.com]

- 17. sptlabtech.com [sptlabtech.com]

- 18. Enhancing Biotech Research Through Design of Experiments [mabion.eu]

Theoretical Profiling of 1-Benzyl-4-methylpiperidine-4-thiol: A Computational Framework

This guide outlines a comprehensive theoretical framework for characterizing 1-Benzyl-4-methylpiperidine-4-thiol , a 4,4-disubstituted piperidine scaffold with significant potential in neuropharmacology (e.g., as a Sigma-1 receptor ligand or Acetylcholinesterase inhibitor).

Executive Summary

1-Benzyl-4-methylpiperidine-4-thiol represents a specific class of gem-disubstituted nitrogen heterocycles. Its structural core—a piperidine ring locked by a benzyl group and functionalized with a geminal methyl/thiol pair—presents unique stereoelectronic challenges. This guide details the ab initio and molecular modeling protocols required to characterize its conformational dynamics, reactivity, and pharmacological potential.

Part 1: Quantum Mechanical (QM) Characterization

Objective: To establish the ground-state geometry, electronic properties, and vibrational signature of the molecule using Density Functional Theory (DFT).

Geometry Optimization & Electronic Structure

The presence of the "gem-methyl/thiol" motif at the C4 position creates a steric conflict that dictates the molecule's 3D shape.

-

Methodology:

-

Software: Gaussian 16 or ORCA.

-

Functional/Basis Set: B3LYP/6-311++G(d,p). The diffuse functions (++ ) are critical for accurately modeling the sulfur lone pairs and the anionic nature of the deprotonated thiol (thiolate).

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvents: Water (physiological simulation) and Chloroform (mimicking the lipophilic membrane interior).

-

-

-

Key Output Parameters:

-

HOMO-LUMO Gap: A measure of chemical hardness. A smaller gap suggests high reactivity (soft nucleophile), typical for thiols.

-

Molecular Electrostatic Potential (MEP): Maps electron-rich regions (S-atom, N-atom) vs. electron-poor regions (Benzyl protons). This predicts binding orientation in receptor pockets.

-

Vibrational Frequency Analysis

To validate the theoretical structure against experimental IR/Raman data, specific vibrational modes must be isolated.

| Functional Group | Theoretical Mode (Scaled) | Diagnostic Importance |

| S-H Stretch | ~2550–2600 cm⁻¹ | Weak, sharp band. Absence indicates disulfide formation (oxidation). |

| C-N Stretch | ~1100–1200 cm⁻¹ | Confirms integrity of the piperidine ring. |

| Aromatic C-H | >3000 cm⁻¹ | Characteristic of the benzyl moiety. |

Part 2: Conformational Dynamics (The "Chair Flip")

Objective: To determine the energetic preference of the Methyl vs. Thiol group for the equatorial position.

The Geminal Conflict

In 4,4-disubstituted piperidines, the substituent with the larger "A-value" (steric bulk) typically claims the equatorial position to minimize 1,3-diaxial interactions.

-

A-Value (Methyl): ~1.70 kcal/mol

-

A-Value (Thiol/SH): ~1.2 kcal/mol

Hypothesis: The Methyl group will prefer the Equatorial position , forcing the Thiol into the Axial orientation. However, an attractive intramolecular interaction between the axial thiol proton and the piperidine nitrogen lone pair (S-H···N) could stabilize the reverse conformer.

Potential Energy Surface (PES) Scan

-

Protocol: Perform a relaxed PES scan rotating the Benzyl-N-C bond and the Piperidine Ring inversion coordinate.

-

Outcome: Identification of the Global Minimum (likely N-benzyl equatorial, C4-methyl equatorial, C4-thiol axial).

Part 3: Molecular Docking & Target Identification

Objective: To predict biological targets. The "1-benzylpiperidine" pharmacophore is a classic scaffold for Acetylcholinesterase (AChE) inhibitors (Alzheimer's treatment) and Sigma-1 Receptors .

Docking Protocol (AutoDock Vina / Glide)

-

Ligand Preparation:

-

Set protonation states at pH 7.4. The tertiary amine (N1) will be protonated (cationic), while the thiol (-SH) remains neutral (pKa ~10).

-

Generate 3D conformers using the Global Minimum from Part 2.

-

-

Receptor Preparation:

-

Target: Human Acetylcholinesterase (PDB ID: 4EY7 or 1EVE ).

-

Grid Box: Centered on the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS).

-

-

Interaction Analysis:

-

Cation-π Interaction: Between the protonated Piperidine Nitrogen and Trp86 (CAS).

-

π-π Stacking: Between the Benzyl ring and Trp286 (PAS).

-

Thiol Interaction: The C4-Thiol may form a hydrogen bond with Tyr337 or coordinate with active site waters.

-

Visualization of the Docking Workflow

Caption: Workflow for the theoretical characterization of the ligand, moving from QM optimization to target docking.

Part 4: ADMET & Drug-Likeness

Objective: To assess if the molecule can reach the Central Nervous System (CNS).

Lipinski’s Rule of Five (In Silico)

-

MW: ~221 Da (< 500 Da) → Pass

-

LogP: Predicted ~2.8–3.2 (Ideal for CNS penetration).

-

H-Bond Donors: 1 (Thiol).

-

H-Bond Acceptors: 1 (Amine).

Blood-Brain Barrier (BBB) Prediction

Using QSAR models (e.g., SwissADME), the 1-benzylpiperidine scaffold typically shows High BBB Permeability . The thiol group is lipophilic enough to maintain this, unlike a hydroxyl group which might lower permeability.

Metabolic Liability

-

S-Oxidation: The thiol is susceptible to rapid metabolic oxidation to sulfonic acid or disulfide dimerization.

-

N-Dealkylation: CYP450 enzymes may cleave the benzyl group.

-

Theoretical Fix: Calculate Bond Dissociation Energies (BDE) for the S-H bond to predict antioxidant capacity vs. metabolic instability.

Part 5: Signaling Pathway (Hypothetical Mechanism)

If this molecule acts as an AChE inhibitor, it enhances cholinergic signaling.

Caption: Mechanism of Action. The ligand inhibits AChE, preventing Acetylcholine degradation and enhancing signaling.

References

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

-

Sugimoto, H., et al. (2000). Donepezil Hydrochloride (E2020) and Other Acetylcholinesterase Inhibitors. Current Medicinal Chemistry, 7(3), 303-339. (Grounding for benzylpiperidine pharmacophore). Link

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Source for A-values of Methyl vs Thiol). Link

Methodological & Application

Application Note: Experimental Protocols for 1-Benzyl-4-methylpiperidine-4-thiol

Introduction & Compound Profile

1-Benzyl-4-methylpiperidine-4-thiol represents a specialized class of sterically hindered tertiary thiols . Unlike common primary thiols (e.g., ethanethiol) or aromatic thiols (e.g., thiophenol), the sulfhydryl group in this molecule is attached to a quaternary carbon center at the 4-position of the piperidine ring.

This structural feature confers unique reactivity profiles:

-

Reduced Nucleophilicity: The steric bulk of the adjacent methyl group and the piperidine ring hinders the approach of electrophiles, requiring more vigorous reaction conditions for S-alkylation.

-

Oxidative Stability: While still susceptible to oxidation, the formation of disulfides is sterically congested, often requiring specific oxidants compared to the rapid air-oxidation of primary thiols.

-

Medicinal Utility: The 4,4-disubstituted piperidine scaffold is a "privileged structure" in medicinal chemistry, found in numerous GPCR ligands (e.g., opioids, sigma receptors) and ion channel blockers. The thiol moiety serves as a critical bioisostere for hydroxyl groups or as a handle for thioether-based linkers.

Chemical Profile

| Property | Specification |

| IUPAC Name | 1-Benzyl-4-methylpiperidine-4-thiol |

| Functional Class | Tertiary Aminothiol |

| Key Reactivity | Nucleophilic Substitution (S-Alkylation), Acylation, Oxidation |

| pKa (Thiol) | ~10.5–11.0 (Estimated; higher than primary thiols due to steric/electronic effects) |

| Solubility | Soluble in DCM, THF, DMF, DMSO; Insoluble in water (free base) |

Handling & Safety Protocols

Critical Safety Warning: Like all low-molecular-weight thiols, this compound possesses a potent, disagreeable odor and is a potential skin sensitizer.

-

Engineering Controls: All manipulations must be performed inside a functioning fume hood.

-

Decontamination: All glassware and surfaces must be treated with a Bleach (Hypochlorite) Solution immediately after use to oxidize residual thiol to the odorless sulfonate.

-

Recipe: 10% Household Bleach + 1% NaOH in water.

-

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at -20°C to prevent slow oxidative dimerization to the disulfide.

Core Experimental Protocols

Protocol A: S-Alkylation (Thioether Synthesis)

Objective: Synthesis of thioether derivatives for SAR (Structure-Activity Relationship) studies.

Challenge: The tertiary thiol is a poor nucleophile due to steric hindrance. Standard conditions (e.g.,

Reagents

-

Substrate: 1-Benzyl-4-methylpiperidine-4-thiol (1.0 equiv)

-

Electrophile: Alkyl Halide (R-Br or R-I) (1.2 equiv)

-

Base: Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv)

-

Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran)

-

Quench: Saturated

solution

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 equiv) in anhydrous DMF (0.2 M concentration relative to thiol). Cool to 0°C.

-

Deprotonation: Add 1-Benzyl-4-methylpiperidine-4-thiol dropwise (dissolved in minimal DMF).

-

Observation: Evolution of

gas. Stir at 0°C for 15 mins, then warm to Room Temperature (RT) for 30 mins. The solution typically turns yellow, indicating thiolate formation.

-

-

Alkylation: Cool back to 0°C (optional, depending on electrophile reactivity). Add the Alkyl Halide (1.2 equiv) dropwise.

-

Reaction: Heat the mixture to 60–80°C .

-

Rationale: Unlike primary thiols, the tertiary thiolate requires thermal energy to overcome the steric barrier of the quaternary center [1].

-

Monitoring: Monitor by LC-MS or TLC. Reaction time is typically 4–12 hours.

-

-

Workup: Cool to RT. Carefully quench with sat.

. Extract with EtOAc (3x). Wash organic layer with water (2x) and brine (1x) to remove DMF. Dry over -

Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH for polar derivatives).

Protocol B: Thioester Formation (Acylation)

Objective: Synthesis of thioesters as prodrugs or activated intermediates. Challenge: S-acylation is reversible and competes with N-acylation if the piperidine nitrogen is deprotected (here it is benzylated, so S-selectivity is high).

Reagents

-

Substrate: 1-Benzyl-4-methylpiperidine-4-thiol (1.0 equiv)

-

Acylating Agent: Acid Chloride (R-COCl) (1.2 equiv)

-

Base: Pyridine (2.0 equiv) or

+ DMAP (cat.) -

Solvent: Dichloromethane (DCM)

Step-by-Step Methodology

-

Setup: Dissolve the thiol and pyridine in anhydrous DCM (0.1 M) under Argon.

-

Addition: Add DMAP (10 mol%) followed by the Acid Chloride dropwise at 0°C.

-

Reaction: Stir at RT for 2–6 hours.

-

Note: Tertiary thiols react slower than alcohols. DMAP is essential as a nucleophilic catalyst to transfer the acyl group to the hindered sulfur [2].

-

-

Workup: Wash with 1N HCl (to remove pyridine), then sat.

. Dry and concentrate.

Protocol C: Oxidative Disulfide Formation

Objective: Creating homodimers or heterodimers for biological assays.

Reagents

-

Oxidant: Iodine (

) or Hydrogen Peroxide ( -

Solvent: Methanol or Ethanol

Step-by-Step Methodology

-

Dissolution: Dissolve thiol in MeOH.

-

Oxidation: Add

solution (in MeOH) dropwise until a faint yellow color persists.-

Mechanism:[1] Iodine oxidizes the thiol to the sulfenyl iodide (R-S-I), which is then attacked by a second thiol molecule to form the disulfide (R-S-S-R).

-

-

Quench: Add dilute Sodium Thiosulfate (

) to remove excess iodine. -

Isolation: Evaporate solvent and partition between water/DCM.

Reaction Logic & Pathway Visualization

The following diagram illustrates the synthetic flow, highlighting the critical decision points based on the steric constraints of the tertiary carbon.

Figure 1: Reaction landscape for 1-Benzyl-4-methylpiperidine-4-thiol. Note the requirement for heat in the alkylation step due to the quaternary center.

Troubleshooting & Optimization Guide

| Problem | Probable Cause | Corrective Action |

| Low Yield (Alkylation) | Steric hindrance prevents | Switch to a smaller electrophile (MeI vs iPr-Br). Increase temp to 90°C. Add 15-Crown-5 to chelate |

| Starting Material Recovery | Incomplete deprotonation. | Ensure NaH is fresh. Use Potassium tert-butoxide ( |

| Disulfide Contamination | Unwanted oxidation during reaction. | Degas all solvents with Argon bubbling for 15 mins. Add TCEP or DTT to reduce disulfides back to free thiol before starting alkylation. |

| Elimination Products | Base (NaH) acts as a base rather than nucleophile. | The tertiary thiolate is bulky and basic. If the alkyl halide has beta-hydrogens, elimination (alkene formation) is a risk. Use primary alkyl halides or methylating agents. |

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link (Mechanistic basis for DMAP catalysis in acylation).

-

Vertex AI Search Results. (2023). Synthesis of 1-benzyl-4-hydroxy-3-methylpiperidine. PrepChem. Link (Source for precursor synthesis logic).

-

Frolov, N. A., & Vereshchagin, A. N. (2023).[3] Pharmacological Applications of Piperidine Derivatives. International Journal of Molecular Sciences, 24(3), 2937.[3] Link (Context for medicinal chemistry applications).

- Tyson, R. G., et al. (1970). 4-Mercaptopiperidines. Journal of Medicinal Chemistry. (Foundational chemistry for 4-substituted piperidine thiols).

Sources

Application Note: Chemoselective N-Benzylation of 4-Methylpiperidine-4-Thiol

This Application Note is designed to address the specific chemoselectivity challenges inherent in functionalizing 4-methylpiperidine-4-thiol . The presence of both a secondary amine and a tertiary thiol requires a protocol that strictly differentiates between these two nucleophilic sites.

Executive Summary & Strategic Analysis

The benzylation of 4-methylpiperidine-4-thiol (1) presents a classic chemoselectivity dilemma. The molecule contains two competing nucleophiles:

-

Secondary Amine (N-H): Moderate nucleophilicity, hard/borderline character.

-

Tertiary Thiol (S-H): High nucleophilicity (especially as thiolate), soft character.

The Challenge: Under standard SN2 conditions (e.g., Benzyl Bromide + Base), the sulfur atom is kinetically favored to react, leading to S-benzylation or a mixture of N,S-dibenzylated products. The tertiary nature of the thiol provides some steric protection, but not enough to guarantee N-selectivity with highly reactive electrophiles.

The Solution: This guide presents two validated protocols.

-

Protocol A (The Gold Standard): Reductive Amination . This method exploits the reversible nature of thiol-aldehyde interactions vs. the stable formation of iminium ions, ensuring >95% N-selectivity without protecting groups.

-

Protocol B (The Alternative): Transient Oxidative Protection . For cases where alkyl halides must be used, this route utilizes the formation of a disulfide dimer to block the sulfur reactivity.

Reaction Pathway & Logic Flow

The following Graphviz diagram illustrates the decision logic and mechanistic pathways for both protocols.

Figure 1: Mechanistic workflow comparing Reductive Amination (Green) vs. Transient Protection (Red).

Protocol A: Reductive Amination (Recommended)

This method is preferred for its operational simplicity and high chemoselectivity. Thiols may form hemi-thioacetals with aldehydes, but this process is reversible. The formation of the iminium ion drives the equilibrium toward N-alkylation.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4] | Role |

| 4-Methylpiperidine-4-thiol | 1.0 | Substrate |

| Benzaldehyde | 1.1 - 1.2 | Electrophile |

| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reducing Agent (Mild) |

| Acetic Acid (AcOH) | 1-2 drops | Catalyst (pH adjustment) |

| Dichloromethane (DCM) or THF | Solvent | 0.1 M - 0.2 M conc. |

Step-by-Step Methodology

-

Preparation: In a dry round-bottom flask under N2 atmosphere, dissolve 4-methylpiperidine-4-thiol (1.0 equiv) in anhydrous DCM (0.1 M).

-

Imine Formation: Add Benzaldehyde (1.1 equiv).

-

Note: If the starting material is a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) to liberate the free amine.

-

Add catalytic Acetic Acid (1-2 drops) to adjust pH to ~5-6, facilitating imine formation.

-

Stir at Room Temperature (RT) for 30–60 minutes.

-

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10 minutes.

-

Why STAB? STAB is less reactive than NaBH4 and will not reduce the aldehyde as quickly as it reduces the iminium ion, preventing side reactions.

-

-

Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by TLC or LC-MS.

-

Quench & Workup:

-

Purification: The crude product is often pure enough. If necessary, purify via flash column chromatography (SiO2, DCM/MeOH gradient).

-

Caution: Thiols can oxidize on silica. Use a short column or flush with N2.

-

Protocol B: Transient Disulfide Protection (Alternative)

Use this protocol if Benzyl Bromide (or a substituted benzyl halide) is the required reagent and reductive amination is not feasible (e.g., if the benzyl group has sensitive substituents incompatible with reducing agents).

Concept

Direct alkylation with Benzyl Bromide will attack the Sulfur. To prevent this, we oxidize the thiol to a disulfide (dimer), which is unreactive toward alkyl halides. After N-alkylation, we reduce the disulfide back to the thiol.

Step-by-Step Methodology

Phase 1: Oxidative Dimerization

-

Dissolution: Dissolve 4-methylpiperidine-4-thiol in Methanol.

-

Oxidation: Add Iodine (I2) solution (0.5 equiv) dropwise until a faint yellow color persists, OR simply stir in an open flask with catalytic CuCl2 under air for 24 hours.

-

Isolation: Evaporate solvent. The residue is the Disulfide Dihydrochloride (if acid was present) or free base disulfide.

Phase 2: N-Benzylation

-

Reaction: Suspend the Disulfide intermediate in Acetonitrile (ACN) or DMF.

-

Base: Add K2CO3 (3.0 equiv).

-

Alkylation: Add Benzyl Bromide (2.2 equiv; 1.1 per nitrogen).

-

Conditions: Heat to 60°C for 4–6 hours.

-

Workup: Filter off solids, concentrate, and partition between Water/EtOAc. Isolate the N,N'-Dibenzyl Disulfide .

Phase 3: Reductive Cleavage

-

Reduction: Dissolve the N,N'-Dibenzyl Disulfide in Ethanol/Water (4:1).

-

Reagent: Add Zinc Powder (5.0 equiv) and concentrated HCl (dropwise) or use Dithiothreitol (DTT) (1.2 equiv) in buffer.

-

Preferred: Zinc/Acetic Acid is often sufficient and cheaper.

-

-

Completion: Stir at RT for 2 hours.

-

Final Isolation: Filter zinc. Adjust pH to >9 with NaOH. Extract with DCM.[3] The organic layer contains the target N-benzyl-4-methylpiperidine-4-thiol .

Critical Parameters & Troubleshooting

| Parameter | Observation | Corrective Action |

| Chemoselectivity | Product contains S-benzyl impurities (Route B). | Ensure oxidation to disulfide was 100% complete before adding Benzyl Bromide. |

| Yield | Low yield in Reductive Amination. | Ensure the reaction is dry.[1] Water inhibits imine formation. Increase STAB to 2.0 equiv. |

| Odor Control | Strong sulfur smell. | All glassware contacting the thiol should be bleached (hypochlorite solution) immediately after use to oxidize residuals. |

| Stability | Product oxidizes to disulfide on storage. | Store the final thiol as a Hydrochloride salt (add HCl in ether) or under Argon at -20°C. |

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

- Pascual, A. (2015). "Selective N-Alkylation of Amino-Thiols." Synthetic Communications, 45(10), 1180-1188. (General methodology for amino-thiol handling).

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[5] (Reference for Hard/Soft Acid Base theory regarding N vs S alkylation).

- Stout, D. M., et al. (1984). "Synthesis of 4-substituted 4-piperidines." Journal of Medicinal Chemistry, 27(10), 1347-1350. (Synthesis of sterically hindered piperidine thiols).

Sources

Application Notes and Protocols for In Vitro Evaluation of 1-Benzyl-4-methylpiperidine-4-thiol

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active molecules.[1] Its derivatives have shown a wide array of pharmacological activities, targeting the central nervous system, microbial pathogens, and various enzymatic pathways.[1] 1-Benzyl-4-methylpiperidine-4-thiol is a novel compound featuring the characteristic N-benzylpiperidine moiety, which is often associated with neuroactive properties, combined with a unique 4-methyl-4-thiol substitution. The benzyl group can enhance lipophilicity and facilitate binding to receptors and enzymes, while the thiol group may engage in specific interactions with protein targets, such as covalent bonding or metal chelation.[2]

Given the pharmacological promiscuity of the benzylpiperidine core, a comprehensive in vitro profiling of 1-Benzyl-4-methylpiperidine-4-thiol is essential to elucidate its biological activities and potential therapeutic applications. This document provides a suite of detailed application notes and protocols for the initial in vitro characterization of this compound, targeting key areas suggested by the activities of structurally related molecules, including neurotransmitter systems, enzyme inhibition, and antimicrobial effects.

I. Neurotransmitter System Interactions

The benzylpiperidine motif is prevalent in compounds targeting CNS receptors and transporters.[3][4][5] Therefore, a primary avenue of investigation for 1-Benzyl-4-methylpiperidine-4-thiol should be its interaction with key components of neurotransmitter systems.

A. Serotonin Transporter (SERT) Binding Assay

Rationale: Derivatives of 1-benzylpiperidine have been identified as inhibitors of the serotonin transporter (SERT), making this a prime target for initial screening.[3][6] Inhibition of SERT is a key mechanism for the treatment of depression and anxiety disorders.

Principle: This is a competitive radioligand binding assay. The assay measures the ability of the test compound (1-Benzyl-4-methylpiperidine-4-thiol) to displace a known high-affinity radiolabeled ligand from the serotonin transporter.

Protocol:

-

Membrane Preparation:

-

Utilize commercially available cell membranes prepared from cells stably expressing the human serotonin transporter (hSERT).

-

Thaw the membranes on ice immediately before use.

-

Dilute the membranes in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to a final concentration of 5-10 µg of protein per well.

-

-

Assay Setup:

-

Prepare a serial dilution of 1-Benzyl-4-methylpiperidine-4-thiol in the assay buffer. The final concentrations should typically range from 1 pM to 100 µM.

-

In a 96-well plate, add:

-

25 µL of assay buffer (for total binding) or 25 µL of a high concentration of a known non-radioactive SERT ligand (e.g., 10 µM paroxetine) for non-specific binding.

-

25 µL of the test compound dilution or vehicle control.

-

25 µL of the radioligand, such as [³H]-Paroxetine (final concentration ~0.2 nM).

-

25 µL of the diluted membrane preparation.

-

-

Incubate the plate at room temperature for 60 minutes with gentle shaking.

-

-

Harvesting and Detection:

-

Harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

-

Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Dry the filter mat and place it in a scintillation vial with a scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

-

The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation:

| Compound | IC50 (nM) | Ki (nM) |

| 1-Benzyl-4-methylpiperidine-4-thiol | TBD | TBD |

| Paroxetine (Positive Control) | ~0.1-1 | ~0.1-1 |

Experimental Workflow for SERT Binding Assay:

Caption: Workflow for the SERT radioligand binding assay.

II. Enzyme Inhibition Assays

The chemical structure of 1-Benzyl-4-methylpiperidine-4-thiol suggests potential interactions with various enzymes. The benzylpiperidine core is found in many enzyme inhibitors, and the thiol group is reactive and can interact with enzyme active sites.

A. Acetylcholinesterase (AChE) Inhibition Assay

Rationale: Many N-benzylpiperidine derivatives have been developed as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[4][5][7] Therefore, evaluating the AChE inhibitory potential of 1-Benzyl-4-methylpiperidine-4-thiol is a logical step.

Principle: This assay is based on the Ellman's method. AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this reaction.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of 1-Benzyl-4-methylpiperidine-4-thiol in DMSO and then dilute it to various concentrations in assay buffer (e.g., 100 mM phosphate buffer, pH 8.0).

-

Prepare solutions of AChE (from electric eel), DTNB, and ATCh in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add:

-

140 µL of assay buffer.

-

20 µL of the test compound dilution or vehicle control.

-

20 µL of DTNB solution (final concentration ~0.3 mM).

-

10 µL of AChE solution (final concentration ~0.02 U/mL).

-

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of ATCh solution (final concentration ~0.5 mM).

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Data Presentation:

| Compound | AChE IC50 (µM) |

| 1-Benzyl-4-methylpiperidine-4-thiol | TBD |

| Donepezil (Positive Control) | ~0.01-0.1 |

Experimental Workflow for AChE Inhibition Assay:

Caption: Workflow for the AChE inhibition assay using Ellman's method.

B. Monoamine Oxidase (MAO) Inhibition Assay

Rationale: 4-Benzylpiperidine is known to be a weak monoamine oxidase (MAO) inhibitor.[8] MAO enzymes are important in the metabolism of neurotransmitters, and their inhibition can be a therapeutic strategy for depression and neurodegenerative diseases.

Principle: This is a fluorescence-based assay. MAO-A or MAO-B enzymes catalyze the oxidative deamination of a substrate, producing an aldehyde, ammonia, and hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a fluorogenic probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP). The fluorescent product, resorufin, is measured.

Protocol:

-

Reagent Preparation:

-

Prepare stock solutions of 1-Benzyl-4-methylpiperidine-4-thiol and known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) in DMSO. Serially dilute in assay buffer (e.g., 50 mM phosphate buffer, pH 7.4).

-

Prepare solutions of recombinant human MAO-A or MAO-B, HRP, and the MAO substrate (e.g., p-tyramine).

-

-

Assay Procedure:

-

In a black 96-well plate, add:

-

50 µL of assay buffer.

-

10 µL of the test compound dilution or vehicle control.

-

20 µL of MAO-A or MAO-B enzyme solution.

-

-

Pre-incubate for 15 minutes at 37°C.

-

Add 20 µL of a mixture containing the Amplex Red reagent and HRP.

-

Initiate the reaction by adding 20 µL of the substrate solution.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme) from all readings.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC50 value.

-

Data Presentation:

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

| 1-Benzyl-4-methylpiperidine-4-thiol | TBD | TBD |

| Clorgyline (MAO-A Control) | ~0.001-0.01 | >10 |

| Selegiline (MAO-B Control) | >1 | ~0.01-0.1 |

III. Antimicrobial Activity Screening

Piperidine derivatives have been reported to possess antibacterial and antifungal properties.[9][10] Therefore, it is worthwhile to screen 1-Benzyl-4-methylpiperidine-4-thiol for such activities.

A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Rationale: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the test microorganism. After incubation, the growth is assessed visually or by measuring the optical density.

Protocol:

-

Microorganism Preparation:

-

Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae) and fungi (e.g., Candida albicans).

-

Grow the microorganisms in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase.

-

Adjust the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Assay Setup:

-

Prepare a 2-fold serial dilution of 1-Benzyl-4-methylpiperidine-4-thiol in the appropriate broth medium in a 96-well plate.

-

Add the standardized microbial inoculum to each well.

-

Include a positive control (microbes in broth without the compound) and a negative control (broth only). Also, use a standard antibiotic (e.g., ampicillin for bacteria, terbinafine for fungi) as a positive control for inhibition.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

-

Data Presentation:

| Microorganism | MIC (µg/mL) of 1-Benzyl-4-methylpiperidine-4-thiol | MIC (µg/mL) of Control Drug |

| S. aureus | TBD | Ampicillin: TBD |

| E. coli | TBD | Ampicillin: TBD |

| C. albicans | TBD | Terbinafine: TBD |

IV. General Considerations and Further Steps

-

Solubility: Ensure that 1-Benzyl-4-methylpiperidine-4-thiol is soluble in the assay buffer at the tested concentrations. The use of a small percentage of DMSO as a co-solvent is common, but its final concentration should be kept low (typically <1%) to avoid affecting the assay performance.

-

Thiol Reactivity: The thiol group may be prone to oxidation. It is advisable to prepare fresh solutions of the compound for each experiment and consider performing assays in the presence of a reducing agent like DTT to assess if the activity is dependent on the free thiol.[11]

-

Cytotoxicity: For any observed biological activity in cell-based assays, it is crucial to perform a general cytotoxicity assay (e.g., MTT or LDH release assay) to ensure that the observed effects are not due to non-specific toxicity.

-

Follow-up Studies: Based on the results of these initial screening assays, more in-depth studies can be designed. For example, if significant enzyme inhibition is observed, kinetic studies can be performed to determine the mechanism of inhibition. If potent receptor binding is identified, functional assays can be conducted to determine if the compound is an agonist or antagonist.

References

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. MDPI. [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

-

PubChem. (n.d.). 1-Benzyl-4-methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. (2016). ResearchGate. [Link]

-

Wikipedia. (2023, November 29). 4-Benzylpiperidine. In Wikipedia. [Link]

-

Ali, A., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Scientific Reports, 14(1), 229. [Link]

-

Li, Y., et al. (2021). Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. European Journal of Medicinal Chemistry, 213, 113175. [Link]

-

Chicco, D., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 258, 115577. [Link]

-

Srini Chem. (2025, August 18). Chemical Properties and Advantages of 1-Benzyl-4-methyl-3-(methylamino)piperidine Dihydrochloride in Pharmaceutical Manufacturing. [Link]

-

Tighadouini, S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

-

Kato, M., et al. (2000). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. Journal of Medicinal Chemistry, 43(16), 3120–3127. [Link]

-

Wang, Y., et al. (2011). Synthesis and biological evaluation of novel 4-benzylpiperazine ligands for sigma-1 receptor imaging. Bioorganic & Medicinal Chemistry Letters, 21(9), 2738–2741. [Link]

-

Sapa, J., et al. (2014). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Archiv der Pharmazie, 347(11), 811–822. [Link]

-

Al-Qaisi, J. A., & El-Sabbagh, N. A. (2018). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText, 4(1), 1-8. [Link]

-

Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2022). PMC. [Link]

-

Request PDF. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). [Link]

-

Rivera-Mancilla, E., et al. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Molecules, 27(2), 528. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. srinichem.com [srinichem.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]